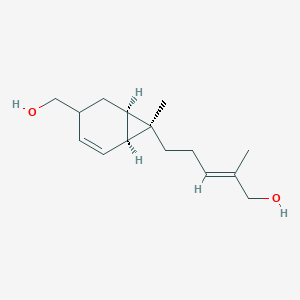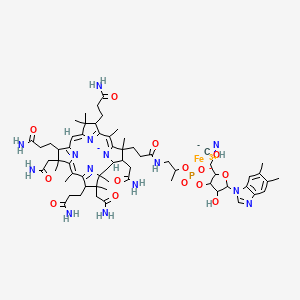
Prostaglandin C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PGC1, also known as prostaglandin C1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGC1 is considered to be an eicosanoid lipid molecule. PGC1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGC1 has been primarily detected in urine. Within the cell, PGC1 is primarily located in the membrane (predicted from logP) and cytoplasm.
Prostaglandin C1 is a prostaglandins C. It is a conjugate acid of a prostaglandin C1(1-).
Wissenschaftliche Forschungsanwendungen
Prostaglandins and Inflammation
Prostaglandins, including Prostaglandin C1, are involved in sustaining homeostatic functions and mediating pathogenic mechanisms, notably the inflammatory response. Generated from arachidonate by cyclooxygenase isoenzymes, their role in both promoting and resolving inflammation is of clinical relevance in atherosclerosis, vascular injury response, and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Catalytic Mechanism of Prostaglandin Synthesis
The catalytic mechanism of microsomal prostaglandin E synthase type 2 (mPGES-2), relevant to Prostaglandin C1, was elucidated through crystal structure analysis. This research provides insights into the synthesis process of prostaglandins from arachidonic acid, highlighting the significant role of specific enzymes in prostaglandin biology (Yamada et al., 2005).
Clinical Application in Reproductive Health
Prostaglandins, including Prostaglandin C1, have clinical applications in reproductive health. They are involved in the induction of labor, termination of pregnancies, and might have therapeutic potential in the treatment of asthma and hypertension (Karim & Hillier, 2012).
Advances in Eicosanoid Biology
Prostaglandins and leukotrienes, encompassing Prostaglandin C1, are vital in numerous homeostatic biological functions and inflammation. They are synthesized by cyclooxygenase isozymes and their actions are blocked by certain drugs. The understanding of eicosanoid biology offers insights into inflammatory responses, pain, and fever management (Funk, 2001).
Prostaglandins in Health and Disease
Prostaglandins, such as Prostaglandin C1, play major roles in human physiology in health and disease. They function in different ways across major organs, with their therapeutic implications being critical in altering organ homeostasis (Miller, 2006).
Modulation of Immunity
Prostaglandins, including Prostaglandin C1, affect key aspects of immunity. They have both immunoinhibitory and immunomodulatory roles, with a significant impact on cancer progression and inflammation regulation (Harris et al., 2002).
Prostaglandin Synthesis in Invertebrates
Prostaglandins, encompassing Prostaglandin C1, have been studied in invertebrates, contributing to understanding their roles in oogenesis, spermatogenesis, ion transport, and defense (Rowley et al., 2005).
Eigenschaften
CAS-Nummer |
35687-86-6 |
|---|---|
Produktname |
Prostaglandin C1 |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-14,17-18,21H,2-11,15H2,1H3,(H,23,24)/b14-12+/t17-,18+/m0/s1 |
InChI-Schlüssel |
PUIBPGHAXSCVRF-QHFGJBOXSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1235408.png)
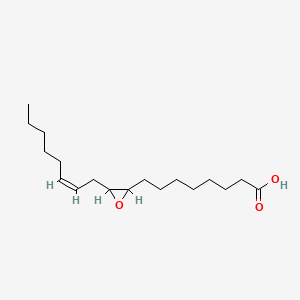
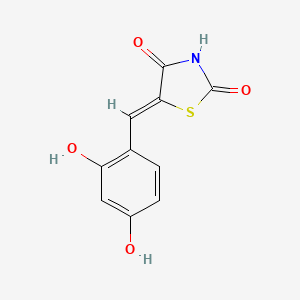
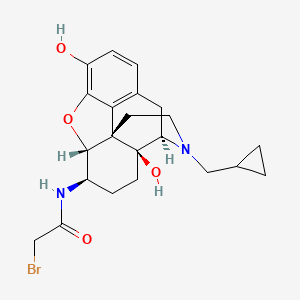

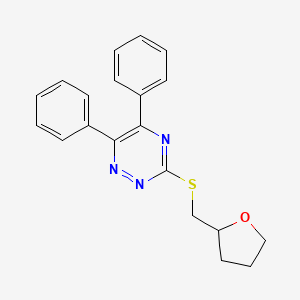
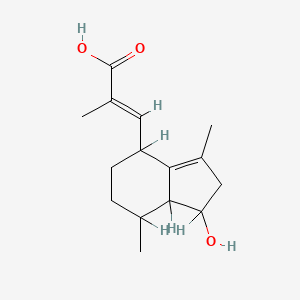
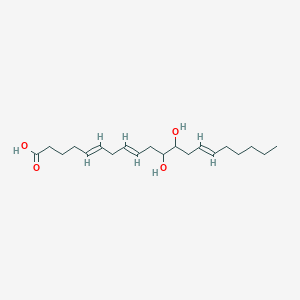
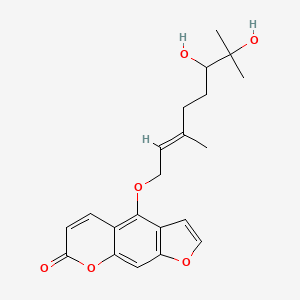
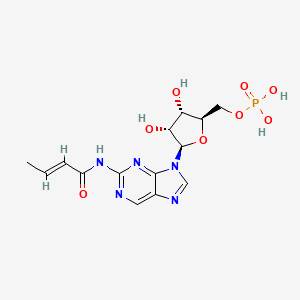
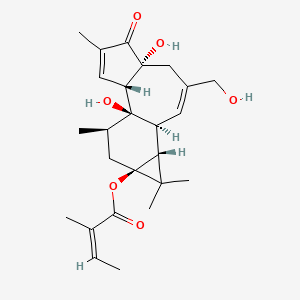
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
